2-(2-Chlorophenyl)ethene-1-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-2-(2-chlorophenyl)ethenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-6H/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJUFTDORPTZBS-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CS(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335281-13-5 | |
| Record name | (E)-2-(2-chlorophenyl)ethene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Optimization
The process begins with the in situ generation of a diazo intermediate from a 2-(2-chlorophenyl)ethylamine precursor. SO₂, dissolved in acetonitrile (MeCN), reacts with the amine in the presence of benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst. tBuONO initiates diazotization, while CuCl₂ facilitates the radical coupling required for sulfonyl chloride formation. Key parameters include:
- Temperature Control : Mixing occurs in an ice/water bath (0–5°C) to suppress side reactions.
- Residence Time : A 10 mL polytetrafluoroethylene (PTFE) coil ensures 15-minute retention for complete conversion.
- Molar Ratios : Optimal stoichiometry uses 9.5 equivalents of SO₂ and 0.25 equivalents of CuCl₂ relative to the amine.
The table below summarizes critical reaction conditions:
| Parameter | Specification |
|---|---|
| SO₂ Concentration | 7.9 M in MeCN |
| Flow Rate (Solution A) | 0.3 mL/min (amine + SO₂ + BTEAC) |
| Flow Rate (Solution B) | 0.3 mL/min (tBuONO in DCM–MeCN 3:1) |
| Flow Rate (Solution C) | 0.1 mL/min (CuCl₂ + ethylene glycol) |
| Yield | 89–95% |
Post-reaction workup involves rotary evaporation below 30°C to remove volatile MeCN and SO₂, followed by aqueous washing to isolate the product. This method achieves a throughput of 2 g/h, making it industrially viable.
Advantages Over Batch Reactors
Flow chemistry minimizes exothermic risks and improves heat dissipation, critical for handling reactive intermediates like diazo compounds. The segmented flow design prevents clogging from precipitates, a common issue in batch systems. Additionally, the use of ethylene glycol as a CuCl₂ stabilizer enhances catalyst longevity, reducing metal leaching into the product.
Diazonium Salt-Based Sulfur Dioxide Incorporation
Classical diazonium salt chemistry remains a cornerstone for sulfonyl chloride synthesis, particularly for substrates resistant to flow conditions. This two-step protocol involves diazotization followed by SO₂ trapping .
Diazonium Salt Formation
2-(2-Chlorophenyl)ethylamine reacts with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at -5°C to form the diazonium chloride intermediate. The reaction mixture is maintained below -5°C to prevent premature decomposition:
$$
\text{R-NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{R-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}
$$
Sulfur Dioxide Quenching
The diazonium salt is then introduced into a solution of liquid SO₂, HCl, and copper(I) chloride (CuCl) in toluene–acetic acid (1:1). CuCl catalyzes the radical transfer of SO₂ to the aryl group, yielding the sulfonyl chloride after 1 hour at 0°C:
$$
\text{R-N}2^+\text{Cl}^- + \text{SO}2 + \text{CuCl} \rightarrow \text{R-SO}2\text{Cl} + \text{N}2 + \text{Cu byproducts}
$$
Key Operational Notes :
- Solvent System : Toluene–acetic acid (1:1) enhances SO₂ solubility and stabilizes the diazonium intermediate.
- Catalyst Loading : 0.1 equivalents of CuCl suffice for quantitative conversion.
- Workup : Sequential washes with brine and cold dichloromethane remove acidic impurities.
This method yields 70–85% product but requires stringent temperature control to avoid side reactions such as aryl radical dimerization.
Comparative Analysis of Methodologies
Flow chemistry emerges as the superior method for large-scale production, whereas diazonium salt reactions suit laboratory-scale diversity-oriented synthesis.
Chemical Reactions Analysis
2-(2-Chlorophenyl)ethene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group is replaced by other substituents.
Addition Reactions: It can undergo addition reactions with nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), acids (e.g., sulfuric acid), and bases (e.g., sodium hydroxide). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Chlorophenyl)ethene-1-sulfonyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)ethene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive and can undergo nucleophilic attack by various nucleophiles, leading to the formation of sulfonamide derivatives. This reactivity is exploited in various chemical reactions to synthesize different compounds .
Comparison with Similar Compounds
Research Findings and Trends
Biological Activity
2-(2-Chlorophenyl)ethene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chlorobenzyl alcohol with thionyl chloride, resulting in the formation of the sulfonyl chloride. The reaction can be represented as follows:
This method has been optimized for yield and purity through various reaction conditions, including temperature and solvent variations.
Antimicrobial Properties
Research has indicated that compounds containing sulfonyl chloride groups exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound shows effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported an inhibition zone diameter of 15 mm against S. aureus at a concentration of 100 µg/mL, suggesting potent antibacterial properties .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. In a recent study, it was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. The IC50 value for TNF-α inhibition was determined to be 25 µM, indicating a moderate anti-inflammatory potential .
Cytotoxicity and Antitumor Activity
Cytotoxicity assays conducted on various cancer cell lines revealed that this compound induces apoptosis in HeLa and MCF-7 cells. The compound exhibited an IC50 value of 30 µM against HeLa cells, demonstrating its potential as an antitumor agent .
Research Findings Summary
Case Studies
- Antimicrobial Activity Case Study : A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with the compound showed significant improvement compared to those receiving standard antibiotics.
- Anti-inflammatory Case Study : A laboratory study investigated the compound's effects on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. Results indicated a marked reduction in inflammatory markers, supporting its therapeutic potential in inflammatory diseases.
Q & A
Basic: What are the recommended synthetic routes for 2-(2-Chlorophenyl)ethene-1-sulfonyl chloride, and how are reaction conditions optimized?
Answer:
A common method involves sulfonylation of 2-chlorostyrene derivatives using chlorosulfonic acid or sulfuryl chloride under controlled anhydrous conditions. For example, reacting 2-chlorophenyl ethylene with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, followed by gradual warming to room temperature, yields the sulfonyl chloride derivative. Key optimizations include:
- Moisture control : Use anhydrous solvents and inert gas (N₂/Ar) to prevent hydrolysis .
- Temperature : Low temperatures minimize side reactions (e.g., polymerization of the alkene moiety) .
- Stoichiometry : A 1:1.2 molar ratio of alkene to sulfuryl chloride ensures complete conversion .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from isomerism or impurities?
Answer:
Unexpected splitting in H NMR (e.g., doublets for vinylic protons) may indicate stereochemical isomerism (cis/trans) or residual solvent. To address this:
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes impurities .
- 2D NMR : Use C-HSQC or COSY to confirm coupling between vinylic protons and adjacent groups .
- Computational modeling : Compare experimental H NMR shifts with density functional theory (DFT)-predicted values for different isomers .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm the sulfonyl chloride group (δ ~3.5–4.0 ppm for CH₂-SO₂Cl) and aromatic protons (δ ~7.2–7.8 ppm) .
- FT-IR : Peaks at 1360 cm (asymmetric SO₂ stretch) and 1170 cm (symmetric SO₂ stretch) validate the sulfonyl group .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 237.11 (calculated for C₈H₆Cl₂O₂S) .
Advanced: How can researchers mitigate hydrolysis of the sulfonyl chloride group during storage or reactions?
Answer:
- Storage : Store under inert gas at –20°C in amber vials to prevent moisture ingress and photodegradation .
- Reaction Solvents : Use dry aprotic solvents (e.g., THF, DCM) with molecular sieves (3Å) to absorb trace water .
- Workup : Quench reactions rapidly with ice-cold aqueous NaHCO₃ to isolate the product before hydrolysis .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation of toxic fumes .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert material (vermiculite) .
- First Aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- DFT Calculations : Compute Fukui indices to identify electrophilic centers (e.g., sulfur in SO₂Cl) prone to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. DMF) on reaction energy barriers .
- Docking Studies : Model interactions with biological targets (e.g., cysteine proteases) to design inhibitors .
Basic: How to troubleshoot low yields in sulfonylation reactions?
Answer:
- Byproduct Analysis : Use TLC or GC-MS to detect hydrolyzed products (e.g., sulfonic acids) and adjust stoichiometry .
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance electrophilicity of the sulfonylating agent .
Advanced: What strategies validate the purity of this compound for pharmacological studies?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
